molecular formula C17H15F3N2O2S2 B460642 ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate CAS No. 625376-89-8

ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate

Cat. No.: B460642
CAS No.: 625376-89-8
M. Wt: 400.4g/mol
InChI Key: UKHWHVQLCSXJOD-UHFFFAOYSA-N
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Description

ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate typically involves multiple steps, starting with the preparation of the core pyridine structure. The thiophene ring is introduced through a cyclization reaction, and the cyano and trifluoromethyl groups are added via nucleophilic substitution reactions. The final step involves the esterification of the butanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[3-cyano-6-thiophen-2-yl-4-methylpyridin-2-yl]sulfanylbutanoate
  • Ethyl 4-[3-cyano-6-thiophen-2-yl-4-(difluoromethyl)pyridin-2-yl]sulfanylbutanoate

Uniqueness

ethyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

625376-89-8

Molecular Formula

C17H15F3N2O2S2

Molecular Weight

400.4g/mol

IUPAC Name

ethyl 4-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate

InChI

InChI=1S/C17H15F3N2O2S2/c1-2-24-15(23)6-4-8-26-16-11(10-21)12(17(18,19)20)9-13(22-16)14-5-3-7-25-14/h3,5,7,9H,2,4,6,8H2,1H3

InChI Key

UKHWHVQLCSXJOD-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N

Canonical SMILES

CCOC(=O)CCCSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N

Origin of Product

United States

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